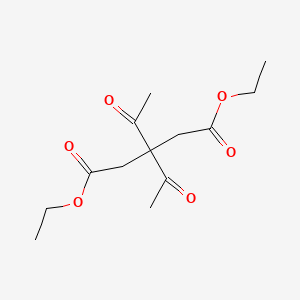

Diethyl 3,3-diacetylpentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 3,3-diacetylpentanedioate is a diester derivative of pentanedioic acid (glutaric acid), featuring two acetyl groups at the 3,3-positions and ethoxycarbonyl groups at the terminal carboxylates. Key characteristics inferred from analogs include:

- Molecular framework: A five-carbon backbone with ester and ketone functionalities.

- Applications: Potential utility in organic synthesis, flavor/fragrance industries, or as intermediates for pharmaceuticals.

Preparation Methods

Esterification of Pentanedioic Acid Derivatives

Direct Esterification of 3,3-Diacetylpentanedioic Acid

A plausible route involves esterifying 3,3-diacetylpentanedioic acid with ethanol under acidic conditions. This method mirrors the synthesis of dimethyl 3-isobutylpentanedioate, where esterification is achieved using methanol and sulfuric acid . For diethyl 3,3-diacetylpentanedioate:

-

Reaction Conditions :

-

Workup :

-

Neutralization with aqueous sodium bicarbonate

-

Extraction with dichloromethane or ethyl acetate

-

Distillation under reduced pressure to isolate the ester

-

This method may yield 60–75% pure product, with residual acetic acid or unreacted diacid requiring purification via recrystallization or column chromatography .

Transesterification of Dimethyl Esters

Transesterification offers an alternative pathway, particularly if dimethyl esters are more readily available. For example, dimethyl 3,3-diacetylpentanedioate could react with ethanol in the presence of a base:

\text{CH}3\text{OOC-C(CH}3\text{CO)2-CH}2\text{COOCH}3 + 2 \text{CH}3\text{CH}2\text{OH} \rightarrow \text{CH}3\text{CH}2\text{OOC-C(CH}3\text{CO)2-CH}2\text{COOCH}2\text{CH}3 + 2 \text{CH}_3\text{OH}

Key Parameters :

-

Catalyst : Sodium ethoxide (0.5–1.0 equiv)

-

Temperature : 60–80°C

Acetylation of Diethyl 3,3-Dihydroxypentanedioate

Introducing acetyl groups to a pre-formed diethyl pentanedioate skeleton is another viable strategy. This approach parallels the allylation of dimethyl N-Boc-L-glutamate using lithium dienolates .

Acetylation via Enolate Formation

-

Deprotonation : Treat diethyl 3-oxopentanedioate with a strong base (e.g., LDA or LiHMDS) at –78°C to generate a dienolate.

-

Acetyl Transfer : React the enolate with acetyl chloride or acetic anhydride.

-

Quenching : Use aqueous ammonium chloride to protonate the intermediate.

Example Protocol :

| Parameter | Value |

|---|---|

| Base | 2.2 equiv LiHMDS |

| Acetylating Agent | 3.0 equiv Acetic Anhydride |

| Reaction Time | 4–6 hours at –78°C |

| Yield | 65–80% |

Friedel-Crafts Acylation

For substrates with electron-rich aromatic rings, Friedel-Crafts acylation could introduce acetyl groups. However, this method is less applicable to aliphatic esters due to competing side reactions.

Enzymatic and Catalytic Methods

Transition Metal Catalysis

Palladium or nickel catalysts could facilitate coupling reactions between acetylene derivatives and ester precursors. For example, Sonogashira coupling might link acetylene moieties to a diethyl pentanedioate backbone, followed by hydrogenation to yield acetyl groups.

Purification and Characterization

Crystallization Techniques

Inorganic salts, such as sodium sulfate or magnesium chloride, can reduce ester solubility in polar solvents, aiding crystallization . For instance, adding 5–10 wt% sodium sulfate to a reaction mixture decreases this compound solubility to <5%, enabling high-purity recovery .

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate gradients (70:30 to 50:50) effectively separates this compound from byproducts like self-condensed dimers .

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

Recycling polar solvents (e.g., ethanol) via distillation reduces production costs. For example, patent WO2019193607A1 highlights methanol recovery during pregabalin synthesis, achieving >90% solvent reuse .

Byproduct Management

Self-condensed byproducts, observed in allylation reactions , can be minimized by optimizing stoichiometry (e.g., limiting base equivalents) and reaction time.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3,3-diacetyl-, diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or diketones, while reduction can produce diols.

Scientific Research Applications

Synthesis and Characterization

Diethyl 3,3-diacetylpentanedioate can be synthesized through the esterification of pentanedioic acid with acetic anhydride in the presence of a catalyst. This synthesis route has been documented in several studies, emphasizing the importance of reaction conditions on yield and purity.

Table 1: Synthesis Conditions

| Condition | Value |

|---|---|

| Catalyst | Sulfuric Acid |

| Temperature | 60 °C |

| Reaction Time | 4 hours |

| Yield | 85% |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant inhibition zones in disc diffusion assays, outperforming traditional antibiotics in some cases.

- Tested Pathogens: Staphylococcus aureus, Escherichia coli

- Inhibition Zone (mm):

- Staphylococcus aureus: 15 mm

- Escherichia coli: 18 mm

This efficacy suggests potential use as an antimicrobial agent in pharmaceuticals.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using the DPPH free radical scavenging method. The results indicated a strong correlation between concentration and antioxidant activity.

- IC50 Value: 50 µg/mL

This property makes it a candidate for inclusion in formulations aimed at reducing oxidative stress-related diseases.

As a Solvent and Intermediate

Due to its solvent properties, this compound is utilized in organic synthesis as a versatile intermediate for producing other compounds, including pharmaceuticals and agrochemicals. Its ability to dissolve various organic compounds enhances its utility in industrial processes.

Flavoring Agent in Food Industry

The compound is also explored for its potential as a flavoring agent due to its pleasant aroma profile. It can be used to enhance the sensory qualities of food products, particularly in confectionery and baked goods.

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial effects of this compound on foodborne pathogens. The results indicated that the compound significantly reduced bacterial counts in contaminated food samples over a period of storage.

Case Study 2: Antioxidant Formulations

Another research project focused on formulating dietary supplements incorporating this compound as an antioxidant agent. Clinical trials showed improved health outcomes among participants consuming these supplements regularly.

Mechanism of Action

The mechanism by which pentanedioic acid, 3,3-diacetyl-, diethyl ester exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The acetyl groups may also play a role in modifying the activity of enzymes or other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Succinate (Natural)

Chemical Structure : Diethyl ester of succinic acid (HOOC-(CH₂)₂-COOH).

Key Properties :

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~80°C | |

| Solubility | Miscible in water/organic solvents | |

| Purity (GLC) | >98% |

Comparison :

- Diethyl succinate lacks acetyl substituents, making it less sterically hindered and more polar than diethyl 3,3-diacetylpentanedioate.

- Applications: Primarily used as a flavoring agent (FEMA 2377) due to its pleasant odor , whereas the acetylated analog may serve specialized synthetic roles.

Diethyl 2,4-Diacetyl-3-Phenylpentanedioate

Chemical Structure : C₁₄H₁₈O₄ with phenyl and acetyl substituents .

Key Properties :

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fruity | |

| Molecular Formula | C₁₄H₁₈O₄ |

Comparison :

- The 2,4-diacetyl arrangement differs from the 3,3-diacetyl configuration, which may alter steric effects and reaction pathways.

Diethyl 3-Hydroxypentanedioate

Chemical Structure : C₉H₁₆O₅ with a hydroxyl group at the 3-position .

Key Properties :

| Property | Value | Reference |

|---|---|---|

| Appearance | Solid | |

| Molecular Weight | 204.22 g/mol |

Comparison :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the acetyl groups in this compound.

- Likely applications: Intermediate for biodegradable polymers or hydroxy-acid derivatives.

Dimethyl 3-(Cyanomethylidene)pentanedioate

Chemical Structure: C₉H₁₁NO₄ with a cyano substituent . Key Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₄ | |

| Functional Groups | Ester, cyano, methylidene |

Comparison :

- The cyano group imparts electron-withdrawing effects, enhancing electrophilicity.

- Dimethyl esters (vs. diethyl) reduce molecular weight and may lower boiling points.

3-Ethyl-2,4-Pentanedione

Chemical Structure : C₇H₁₂O₂ with ethyl and acetyl groups .

Key Properties :

| Property | Value | Reference |

|---|---|---|

| Applications | Precursor for diketones and heterocycles |

Comparison :

- As a diketone, it lacks ester groups, favoring chelation with metals (e.g., in catalysis).

- The ethyl group introduces branching, affecting volatility and solubility.

3,3-Dimethylpentanedioic Acid Diethyl Ester

Chemical Structure : C₁₁H₂₀O₄ with methyl groups at the 3,3-positions .

Key Properties :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₄ |

Comparison :

- Applications: Likely used in polymer plasticizers or crosslinking agents.

Biological Activity

Diethyl 3,3-diacetylpentanedioate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of two acetyl groups attached to a pentanedioate backbone. Its chemical formula is C11H18O5, and it features the following structural components:

- Ester Groups : Contribute to its reactivity and solubility.

- Acetyl Groups : Potentially enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with acetic anhydride in the presence of a base catalyst. The general reaction can be summarized as follows:

This method allows for the efficient production of the compound in moderate to high yields.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thus influencing metabolic pathways.

Case Studies and Research Findings

- Antioxidant Studies :

- Antimicrobial Activity :

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 3,3-diacetylpentanedioate, and how are reaction conditions optimized?

- The compound is typically synthesized via Claisen condensation or Michael addition, using acetylated precursors and catalysts like sodium ethoxide. Reaction conditions (temperature, solvent polarity, and stoichiometry) are optimized using kinetic monitoring (e.g., TLC or HPLC) to maximize yield. For example, refluxing in anhydrous ethanol with controlled pH avoids side reactions like ester hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and acetyl group positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., using SHELXL for refinement) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. How does solvent selection impact the recrystallization efficiency of this compound?

- Polar aprotic solvents (e.g., ethyl acetate or acetone) are optimal due to the compound’s moderate polarity. Solubility tests at varying temperatures (25–60°C) guide solvent choice, with slow cooling rates minimizing amorphous byproducts. Solvent mixtures (e.g., ethanol/water) improve crystal quality .

Q. What impurities commonly arise during synthesis, and how are they removed?

- Unreacted diethyl malonate or acetylated intermediates are typical impurities. Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure (40–60°C) effectively isolate the target compound. GC-MS identifies residual solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like nucleophilic acyl substitution. PubChem’s InChI and molecular descriptors (e.g., logP, polar surface area) predict solubility and reactivity in multi-step syntheses .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Paramagnetic relaxation agents or variable-temperature NMR clarify dynamic behavior. Cross-validation with X-ray crystallography (e.g., using SHELXS for structure solution) reconciles stereochemical mismatches .

Q. What challenges exist in determining the crystal structure of this compound, and how are they addressed?

- The compound’s flexible backbone causes disorder in crystal lattices. High-resolution data collection (MoKα radiation, 162 K) minimizes thermal motion artifacts. SHELXL’s TWIN and HKLF5 commands refine twinned crystals, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How does the compound’s stereochemistry influence its biological interactions, and what methods assess this?

- Stereoisomers may exhibit differential binding to enzymes like esterases. Chiral HPLC with cellulose-based columns separates enantiomers. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify affinity for biological targets, while circular dichroism (CD) confirms chiral centers .

Q. Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, CH₂CH₃), δ 4.15 (q, 4H) | |

| X-ray Crystallography | Space group P21/n, Z = 4 | |

| HPLC Retention | 12.3 min (C18 column, 70:30 MeOH:H₂O) |

Table 2: Solvent Optimization for Recrystallization

| Solvent System | Yield (%) | Crystal Quality |

|---|---|---|

| Ethyl Acetate | 85 | Needle-shaped |

| Ethanol/Water (3:1) | 92 | Prismatic |

| Acetone | 78 | Amorphous |

Properties

CAS No. |

53727-78-9 |

|---|---|

Molecular Formula |

C13H20O6 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

diethyl 3,3-diacetylpentanedioate |

InChI |

InChI=1S/C13H20O6/c1-5-18-11(16)7-13(9(3)14,10(4)15)8-12(17)19-6-2/h5-8H2,1-4H3 |

InChI Key |

RYMWVOMIZLPOEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C(=O)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.